6,6'-Dichloro-3,3'-bipyridine

Vue d'ensemble

Description

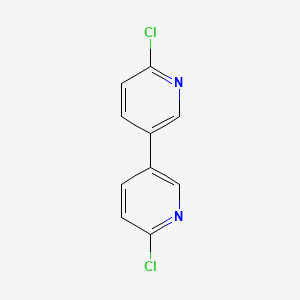

6,6’-Dichloro-3,3’-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.08 g/mol . It is a derivative of bipyridine, characterized by the presence of two chlorine atoms at the 6 and 6’ positions of the bipyridine structure. This compound is primarily used in research settings, particularly in the fields of chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dichloro-3,3’-bipyridine typically involves the chlorination of 3,3’-bipyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of 6,6’-Dichloro-3,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

6,6’-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions to replace chlorine atoms with other groups.

Major Products

The major products formed from these reactions depend on the reagents used. For example, nucleophilic substitution with sodium methoxide would yield 6,6’-dimethoxy-3,3’-bipyridine .

Applications De Recherche Scientifique

Coordination Chemistry

One of the primary applications of 6,6'-Dichloro-3,3'-bipyridine is its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and material synthesis. For instance, its ability to coordinate with metals like ruthenium has been explored for developing new catalytic systems for organic transformations .

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It has been employed in various synthetic pathways, including the synthesis of bipyridinium derivatives that exhibit interesting electrochemical properties . These derivatives are useful in developing sensors and other electronic devices.

Supramolecular Chemistry

In supramolecular chemistry, this compound is used as a key component in constructing complex nanosystems. Its electrochemical properties allow for the design of materials with tunable characteristics, such as colorimetric sensors and responsive materials. The ability to manipulate its electronic state through substitution makes it a valuable tool for researchers.

Biological Applications

Recent studies have investigated the potential biological activities of compounds derived from this compound. Some derivatives have shown promising antimicrobial and anticancer properties due to their ability to interact with biological targets such as enzymes and receptors . This opens avenues for further research into drug development.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Coordination Chemistry | Acts as a ligand for metal complexes | Forms stable complexes with transition metals |

| Organic Synthesis | Building block for complex organic molecules | Facilitates synthesis of bipyridinium derivatives |

| Supramolecular Chemistry | Component in constructing nanosystems | Enables tunable electrochemical properties |

| Biological Applications | Investigated for antimicrobial and anticancer activities | Shows potential interaction with biological targets |

Case Study 1: Catalytic Applications

A study demonstrated that complexes formed with this compound and ruthenium exhibited high catalytic activity in oxidation reactions. The research highlighted how varying the substituents on the bipyridine ring could enhance catalytic efficiency .

Case Study 2: Antimicrobial Activity

Research into derivatives of this compound revealed notable antibacterial activity against both gram-positive and gram-negative bacteria. The study assessed minimum inhibitory concentrations (MICs) and found that certain derivatives could serve as potential leads for new antibiotics .

Mécanisme D'action

The mechanism of action of 6,6’-Dichloro-3,3’-bipyridine largely depends on its role as a ligand. It coordinates with metal centers, influencing the electronic properties and reactivity of the metal complexes formed. This coordination can affect various molecular targets and pathways, depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3’-Bipyridine: The parent compound without chlorine substituents.

4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

2,2’-Bipyridine: A widely used ligand in coordination chemistry.

Uniqueness

6,6’-Dichloro-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming specific metal complexes and in applications where precise control over molecular interactions is required .

Activité Biologique

6,6'-Dichloro-3,3'-bipyridine is a chemical compound that belongs to the bipyridine family, characterized by the presence of two pyridine rings connected by a carbon atom with chlorine substituents at the 6 positions of both rings. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data.

- Molecular Formula : C10H6Cl2N2

- Molecular Weight : 228.07 g/mol

- Structure : The bipyridine structure enhances its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 35 µg/mL |

| Escherichia coli | 65 µg/mL |

The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, akin to other known antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways and the inhibition of tumor growth.

Case Study: Cancer Cell Lines

A study evaluating the effects on human breast cancer cells (MCF-7) reported:

- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed through caspase activation assays.

- Inhibition of Protein Synthesis : Similar to antibiotics that target ribosomal subunits, this compound may inhibit protein synthesis in bacterial cells by binding to ribosomal components .

- DNA Interaction : The compound's ability to intercalate into DNA can disrupt replication and transcription processes, leading to cell death .

- Metal Ion Coordination : The bipyridine structure allows for coordination with metal ions (e.g., copper), which can enhance its biological activity by forming stable complexes that interact with various molecular targets .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : Demonstrated effectiveness against multidrug-resistant strains.

- Cytotoxicity in Cancer Cells : Significant reduction in viability across multiple cancer cell lines.

- Synergistic Effects : When combined with other antimicrobial agents, it exhibited enhanced efficacy against resistant bacterial strains.

Propriétés

IUPAC Name |

2-chloro-5-(6-chloropyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIAROROTBNXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654747 | |

| Record name | 6,6'-Dichloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206438-08-6 | |

| Record name | 6,6'-Dichloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 6,6'-Dichloro-3,3'-bipyridine used in the synthesis of more complex molecules?

A1: this compound serves as a versatile building block in the synthesis of polypyridyl ligands, particularly quaterpyridines, which are essential for constructing metallosupramolecular assemblies. The chlorine atoms offer sites for further functionalization. For example, the research highlighted utilizes a double Stille cross-coupling reaction between this compound and 2-trimethylstannyl-5-methylpyridine. This reaction yields 5,5'-dimethyl-2,2';5',5\";2\",2\"\"-quaterpyridine, a key ligand in forming metallosupramolecular structures. []

Q2: What types of metallosupramolecular structures can be formed using ligands derived from this compound?

A2: The quaterpyridines synthesized from this compound can coordinate with various transition metals (e.g., Fe(II), Co(II), Ni(II), Ru(II)) to form diverse metallosupramolecular architectures. These include:

- Tetrahedral cages: These M₄L₆ host-guest complexes, like [Fe₄(II)₆]⁸⁺, are formed by the assembly of four metal ions and six quaterpyridine ligands. []

- Dinuclear helicates: Reacting the quaterpyridine derivative with RuCl₃ yields a dinuclear helicate, [Ru₂(II)₃]⁴⁺, composed of two ruthenium centers bridged by three ligands. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.